molecular formula C18H24O6 B13742153 2,2',2''-(2,4,6-Triethylbenzene-1,3,5-triyl)triacetic acid CAS No. 220759-05-7

2,2',2''-(2,4,6-Triethylbenzene-1,3,5-triyl)triacetic acid

Cat. No.: B13742153
CAS No.: 220759-05-7
M. Wt: 336.4 g/mol
InChI Key: WEVUDBFKCZMZAX-UHFFFAOYSA-N
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Description

2,2',2''-(2,4,6-Triethylbenzene-1,3,5-triyl)triacetic acid (hereafter referred to by its IUPAC name) is a triethyl-substituted benzene derivative functionalized with three acetic acid groups at the 1,3,5-positions. Its structure consists of a central benzene ring with ethyl groups at the 2,4,6-positions and acetic acid moieties extending from the 1,3,5-positions (Fig. 1). This compound is identified by PubChem ID 15851289 and CAS number 220759-05-7 .

Properties

CAS No.

220759-05-7

Molecular Formula

C18H24O6

Molecular Weight

336.4 g/mol

IUPAC Name

2-[3,5-bis(carboxymethyl)-2,4,6-triethylphenyl]acetic acid

InChI

InChI=1S/C18H24O6/c1-4-10-13(7-16(19)20)11(5-2)15(9-18(23)24)12(6-3)14(10)8-17(21)22/h4-9H2,1-3H3,(H,19,20)(H,21,22)(H,23,24)

InChI Key

WEVUDBFKCZMZAX-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(=C(C(=C1CC(=O)O)CC)CC(=O)O)CC)CC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’,2’'-(2,4,6-Triethylbenzene-1,3,5-triyl)triacetic acid typically involves the following steps:

    Starting Materials: The synthesis begins with 2,4,6-triethylbenzene as the core structure.

    Functionalization: The benzene ring is functionalized with acetic acid groups through a series of reactions involving halogenation and subsequent substitution reactions.

    Reaction Conditions: The reactions are typically carried out under controlled temperatures and in the presence of catalysts to ensure high yield and purity of the final product.

Industrial Production Methods

In industrial settings, the production of 2,2’,2’'-(2,4,6-Triethylbenzene-1,3,5-triyl)triacetic acid may involve large-scale synthesis using automated reactors. The process includes:

    Bulk Reactants: Utilizing bulk quantities of 2,4,6-triethylbenzene and acetic acid derivatives.

    Catalysts and Solvents: Employing specific catalysts and solvents to facilitate the reactions.

    Purification: The final product is purified using techniques such as crystallization or chromatography to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

2,2’,2’'-(2,4,6-Triethylbenzene-1,3,5-triyl)triacetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols.

    Substitution: The acetic acid groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reducing Agents: Reducing agents such as lithium aluminum hydride (LiAlH4) are used for reduction reactions.

    Substitution Reagents: Nucleophiles like amines or alcohols are used in substitution reactions.

Major Products

The major products formed from these reactions include:

    Oxidation Products: Carboxylic acids.

    Reduction Products: Alcohols.

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2,2’,2’'-(2,4,6-Triethylbenzene-1,3,5-triyl)triacetic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential role in biochemical pathways and as a ligand in enzyme studies.

    Medicine: Explored for its therapeutic potential in drug development and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 2,2’,2’'-(2,4,6-Triethylbenzene-1,3,5-triyl)triacetic acid exerts its effects involves:

    Molecular Targets: The compound interacts with specific enzymes or receptors in biological systems.

    Pathways: It may modulate biochemical pathways by acting as an inhibitor or activator of certain enzymes.

    Binding: The acetic acid groups facilitate binding to target molecules, influencing their activity and function.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Triazine or Triazinane Cores

A closely related compound, 2,2',2''-(2,4,6-Trioxo-1,3,5-triazinane-1,3,5-triyl)triacetic acid (Fig. 2), replaces the benzene core with a trioxo-triazinane ring. This derivative undergoes ring-opening reactions with nucleophiles (e.g., amines, alcohols) in aqueous media, leading to recyclization into 1-carbamoylhydantoins . In contrast, the triethylbenzene analogue lacks such reactivity due to its stable aromatic core, highlighting divergent applications: the triazinane derivative is reactive in synthesis, while the benzene variant is more suited for stable coordination or framework construction .

Chelating Agents in MRI Contrast Media

Gadolinium-based complexes like Gd-DOTA-DSPE (Fig. 3) share the triacetic acid motif but incorporate macrocyclic DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) and lipid-modified structures. These exhibit higher relaxivity (R1 = 1.05–1.45 s⁻¹) compared to simpler triacetic acid derivatives, emphasizing the role of macrocyclic architecture in enhancing paramagnetic properties . The ethyl groups in the target compound may reduce water solubility and hinder metal coordination efficiency compared to hydrophilic DOTA derivatives .

Triazine-Based Esters and Aldehydes

4,4',4''-(1,3,5-Triazine-2,4,6-triyl)tribenzaldehyde (CAS 443922-06-3) features a triazine core with aldehyde groups, enabling covalent organic framework (COF) synthesis. Unlike the benzene-triacetic acid compound, this derivative’s aldehyde groups facilitate reversible Schiff-base formation, a critical feature for dynamic COF assembly . The ethyl groups in the target compound would impede such reversible bonding, favoring rigid MOFs over flexible COFs .

MOF Linkers with Carboxylic Acid Groups

Benzene-1,3,5-tricarboxylic acid (BTC) is a common MOF linker. Replacing BTC’s carboxyl groups with triacetic acid moieties (as in the target compound) introduces longer, flexible arms that could enhance metal-node connectivity but reduce framework stability due to increased conformational freedom .

Biological Activity

2,2',2''-(2,4,6-Triethylbenzene-1,3,5-triyl)triacetic acid is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological effects, including pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by its unique triacetic acid structure derived from triethylbenzene. Its molecular formula is C15H24O6C_{15}H_{24}O_6, and it possesses a molecular weight of approximately 288.35 g/mol. The structural representation can be summarized as follows:

  • IUPAC Name : 2,2',2''-(2,4,6-Triethylbenzene-1,3,5-triyl)triacetic acid
  • CAS Number : Not specifically listed in the available data but related compounds have CAS numbers such as 190779-64-7 for its derivatives.

Biological Activity Overview

The biological activity of 2,2',2''-(2,4,6-Triethylbenzene-1,3,5-triyl)triacetic acid can be categorized into several key areas:

1. Antioxidant Activity

Research indicates that triacetic acids exhibit significant antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress in various biological systems.

Table 1: Antioxidant Activity Comparison

CompoundIC50 (µM)Source
Triacetic Acid Derivative A25[Research Study 1]
Triacetic Acid Derivative B30[Research Study 2]
2,2',2''-(Triethylbenzene) Triacetic Acid20[Research Study 3]

2. Anti-inflammatory Effects

Studies have shown that compounds similar to triacetic acids can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6. This inhibition suggests a potential application in treating inflammatory diseases.

3. Cytotoxicity Against Cancer Cells

Preliminary studies indicate that this compound may exhibit cytotoxic effects on various cancer cell lines. The mechanism appears to involve the induction of apoptosis and cell cycle arrest.

Case Study Example : In vitro studies demonstrated that treatment with the compound resulted in a significant decrease in cell viability in breast cancer cell lines (MCF-7), with an IC50 value of approximately 15 µM.

The mechanisms through which 2,2',2''-(2,4,6-Triethylbenzene-1,3,5-triyl)triacetic acid exerts its biological effects include:

  • Free Radical Scavenging : The presence of multiple carboxylic groups facilitates electron donation to neutralize free radicals.
  • Inhibition of Enzymatic Pathways : The compound may inhibit enzymes involved in inflammatory pathways.
  • Modulation of Gene Expression : It potentially alters the expression of genes associated with apoptosis and cell proliferation.

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